(5Z)-5-(4-ethylbenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(4-ethylbenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with an ethylbenzylidene substituent, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-ethylbenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-ethylbenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-ethylbenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethylbenzylidene moiety can be reduced to an ethylbenzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Ethylbenzyl derivatives
Substitution: Various substituted thiazolidinones
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethylbenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not well-defined but may involve interactions with cellular proteins and enzymes. The thiazolidinone ring can interact with biological targets, leading to inhibition of enzyme activity or modulation of signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-bromobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-methylbenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Comparison
Compared to its analogs, (5Z)-5-(4-ethylbenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one may exhibit unique biological activities due to the presence of the ethyl group, which can influence its lipophilicity and interaction with biological targets. The specific substituents on the benzylidene moiety can significantly impact the compound’s pharmacological properties and efficacy.
Properties
Molecular Formula |
C13H13NOS2 |
---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NOS2/c1-3-9-4-6-10(7-5-9)8-11-12(15)14(2)13(16)17-11/h4-8H,3H2,1-2H3/b11-8- |
InChI Key |
WPZBCCVDJCPNEH-FLIBITNWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C |
Origin of Product |
United States |
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